

An In-Depth Technical Guide to **tert-Butyl Cyclopropanecarboxylate (CAS 87661-20-9)**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Tert-butyl cyclopropanecarboxylate</i>
Cat. No.:	B1590453

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic selection of building blocks is paramount to achieving desired molecular architectures and optimizing pharmacokinetic profiles. **tert-Butyl cyclopropanecarboxylate** (CAS No. 87661-20-9) has emerged as a noteworthy synthetic intermediate, valued for its unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and, most critically, its application as a versatile synthon in complex molecule synthesis and prodrug design. As a Senior Application Scientist, this document aims to synthesize technical data with practical, field-proven insights to empower researchers in their experimental endeavors.

Core Chemical and Physical Properties

tert-Butyl cyclopropanecarboxylate is a colorless liquid at room temperature.^[1] The molecule incorporates a strained three-membered cyclopropane ring and a sterically demanding tert-butyl ester group. This combination imparts unique reactivity and stability, which will be discussed in subsequent sections.

Table 1: Physicochemical Properties of **tert-Butyl Cyclopropanecarboxylate**

Property	Value	Reference(s)
CAS Number	87661-20-9	[2]
Molecular Formula	C ₈ H ₁₄ O ₂	[2]
Molecular Weight	142.20 g/mol	[2]
IUPAC Name	tert-butyl cyclopropanecarboxylate	[2]
Boiling Point	154 °C	[1]
Density	1.012 ± 0.06 g/cm ³ (Predicted)	[1]
Appearance	Colorless liquid	[1]
Storage Temperature	2-8°C, Sealed in dry conditions	

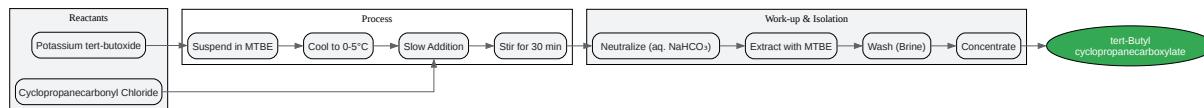
Spectroscopic Characterization

For unambiguous identification, the following spectroscopic data are characteristic of **tert-butyl cyclopropanecarboxylate**. While specific spectra can be obtained from suppliers, typical chemical shifts are provided below for reference.[\[3\]](#)[\[4\]](#)

Table 2: Representative NMR Spectroscopic Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity
^1H NMR	CDCl_3	~1.45	s (9H, $\text{C}(\text{CH}_3)_3$)
		~1.30-1.40	m (1H, $\text{CH}-\text{C}=\text{O}$)
		~0.80-0.90	m (2H, CH_2)
		~0.65-0.75	m (2H, CH_2)
^{13}C NMR	CDCl_3	~173.5 ($\text{C}=\text{O}$)	s
		~80.5 ($\text{O}-\text{C}(\text{CH}_3)_3$)	s
		~28.1 ($\text{C}(\text{CH}_3)_3$)	q
		~15.5 ($\text{CH}-\text{C}=\text{O}$)	d
		~8.5 (CH_2)	t

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used.


Synthesis Protocol: A Validated Approach

The synthesis of **tert-butyl cyclopropanecarboxylate** is reliably achieved through the esterification of cyclopropanecarbonyl chloride with potassium tert-butoxide. This method is scalable and provides a high yield of the desired product.[1]

Experimental Protocol

- Reaction Setup: Suspend potassium tert-butoxide (1.0 eq.) in tert-butyl methyl ether (MTBE) in a reaction vessel equipped with a stirrer and a cooling bath.
- Cooling: Cool the suspension to 0-5 °C using an ice-ethanol bath.
- Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.0 eq.) dropwise over approximately 60 minutes, ensuring the internal temperature is maintained between 0-5 °C. The progress of the reaction can be monitored by in-line FTIR.[1]

- Reaction Completion: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
- Work-up:
 - Neutralize the reaction mixture by adding a 5% aqueous sodium bicarbonate solution.
 - Separate the aqueous phase and extract it with MTBE.
 - Combine the organic phases and wash with a half-saturated aqueous sodium chloride solution.
- Isolation: Concentrate the organic phase under reduced pressure (e.g., 30 °C at 150 mbar) to yield **tert-butyl cyclopropanecarboxylate** as a liquid. A typical yield is around 91%.^[1]

[Click to download full resolution via product page](#)

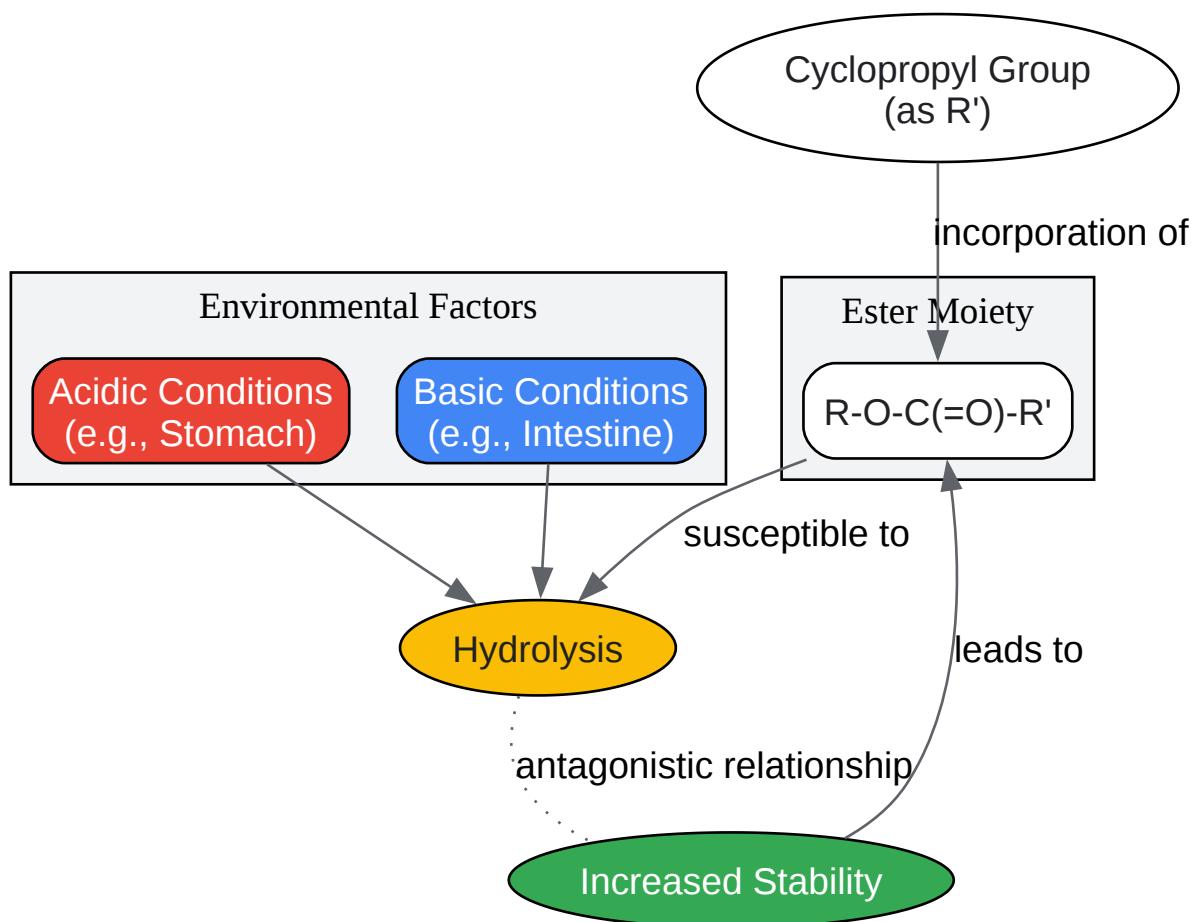
Caption: Workflow for the synthesis of **tert-butyl cyclopropanecarboxylate**.

Reactivity and Applications in Drug Development

The utility of **tert-butyl cyclopropanecarboxylate** in research and development stems from the distinct characteristics of its two main functional components: the cyclopropane ring and the tert-butyl ester.

The Cyclopropyl Moiety: A Bioisostere with Unique Properties

The cyclopropane ring is often used as a bioisostere for phenyl rings or double bonds, offering a rigid, three-dimensional scaffold. Its high s-character in the C-C bonds gives it electronic properties reminiscent of an alkene, allowing for electronic interactions with adjacent functional groups.[\[5\]](#)


The tert-Butyl Ester: A Bulky Protecting Group and Metabolic Blocker

The tert-butyl group provides significant steric hindrance, which can direct reactions at other sites of a molecule. More importantly, it serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). In drug design, the bulky tert-butyl group can also act as a "metabolic blocker," preventing enzymatic degradation at or near its point of attachment. However, it is important to note that tert-butyl groups themselves can be sites of metabolism, typically through hydroxylation by cytochrome P450 enzymes.[\[6\]](#)

Application in Prodrug Design: Enhanced Hydrolytic Stability

A key application for drug development professionals is the use of the cyclopropanecarboxylate ester as a component of prodrugs. Research has demonstrated that esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability under both acidic and basic hydrolytic conditions compared to other common esters.[\[2\]](#)[\[5\]](#)

This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[\[5\]](#) For instance, in a comparative study, the half-life of a cyclopropane analogue of the antiviral drug valacyclovir was found to be significantly longer (>300 hours) at pH 6 and 40°C compared to valacyclovir itself (69.7 hours).[\[2\]](#)[\[5\]](#) This increased stability can be advantageous for oral drug delivery, potentially allowing more of the intact prodrug to be absorbed before hydrolysis in the gastrointestinal tract.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of enhanced hydrolytic stability of cyclopropane esters.

Safety and Handling

tert-Butyl cyclopropanecarboxylate is classified as a flammable liquid and vapor and can cause skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7]

Table 3: GHS Hazard and Precautionary Statements

Classification	Code	Statement	Reference(s)
Hazard	H226	Flammable liquid and vapor	[7]
H315		Causes skin irritation	[7]
H319		Causes serious eye irritation	[7]
H335		May cause respiratory irritation	[7]
Precautionary	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.	
P261		Avoid breathing dust/fume/gas/mist/vapors/spray.	
P280		Wear protective gloves/protective clothing/eye protection/face protection.	
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

- Personal Protective Equipment:
 - Eye/Face Protection: Use chemical safety goggles and/or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
- Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
- Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Get medical attention immediately.

Conclusion

tert-Butyl cyclopropanecarboxylate is a valuable and versatile building block for organic synthesis. Its unique structural and electronic properties, coupled with the stability it imparts on ester linkages, make it a compound of significant interest for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. The insights provided in this guide are intended to support the innovative application of this compound in the creation of novel and improved therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 2. tert-Butyl cyclopropanecarboxylate | C8H14O2 | CID 13676038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl cyclopropanecarboxylate(87661-20-9) 1H NMR spectrum [chemicalbook.com]
- 4. 87661-20-9|tert-Butyl cyclopropanecarboxylate|BLD Pharm [bldpharm.com]
- 5. C-13 NMR Spectrum [acadiau.ca]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to tert-Butyl Cyclopropanecarboxylate (CAS 87661-20-9)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590453#cas-number-87661-20-9-properties-and-safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com